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Compound of Interest

Compound Name: Bromoacetaldehyde diethyl acetal

Cat. No.: B141678 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

bromoacetaldehyde diethyl acetal, a key intermediate in the synthesis of various

pharmaceuticals and fine chemicals. The following sections detail its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental

protocols for obtaining these spectra.

Quantitative Spectroscopic Data
The spectroscopic data for bromoacetaldehyde diethyl acetal is summarized in the tables

below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Bromoacetaldehyde Diethyl Acetal
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

4.67 t 5.5 -CH(OEt)₂

3.70 dq 9.3, 7.1
-OCH₂CH₃

(diastereotopic)

3.59 dq 9.3, 7.1
-OCH₂CH₃

(diastereotopic)

3.37 d 5.5 -CH₂Br

1.24 t 7.1 -OCH₂CH₃

Note: Spectra are typically recorded in CDCl₃ at varying frequencies (e.g., 300 MHz or 400

MHz). Chemical shifts may vary slightly depending on the solvent and instrument.

Table 2: ¹³C NMR Spectroscopic Data for Bromoacetaldehyde Diethyl Acetal

Chemical Shift (δ) ppm Assignment

100.8 -CH(OEt)₂

62.5 -OCH₂CH₃

35.5 -CH₂Br

15.1 -OCH₂CH₃

Note: Spectra are typically recorded in CDCl₃.

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for Bromoacetaldehyde Diethyl Acetal (Electron Ionization

- EI)
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m/z Relative Intensity (%) Assignment

198 2 [M+2]⁺

196 2 [M]⁺

153 73 [M - C₂H₅O]⁺

151 71 [M - C₂H₅O]⁺ (Br isotope)

125 87 [M - Br]⁺

123 87 [M - Br]⁺ (isotope)

103 99 [CH(OC₂H₅)₂]⁺

75 82 [CH(OC₂H₅)]⁺

47 100 [C₂H₅O]⁺

Infrared (IR) Spectroscopy
Table 4: Key Infrared Absorption Bands for Bromoacetaldehyde Diethyl Acetal

Wavenumber (cm⁻¹) Functional Group Assignment

2976 C-H stretch (alkane)

1125 C-O stretch (acetal)

1065 C-O stretch (acetal)

670 C-Br stretch

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to

characterize bromoacetaldehyde diethyl acetal.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of

the molecule.

Methodology:

Sample Preparation: A sample of bromoacetaldehyde diethyl acetal (approximately 5-20

mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of

deuterated chloroform (CDCl₃) in a clean, dry NMR tube. A small amount of tetramethylsilane

(TMS) can be added as an internal standard (δ 0.00 ppm), although referencing to the

residual solvent peak is also common.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 or 400 MHz) is used.

Data Acquisition:

The NMR tube is placed in the spectrometer's probe.

The magnetic field is shimmed to achieve homogeneity.

For ¹H NMR, a single pulse experiment is typically sufficient. Data is acquired for a set

number of scans.

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum to

single lines for each unique carbon atom. A larger number of scans is required due to the

lower natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate

the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical

shifts are referenced to TMS or the residual solvent peak. For ¹H NMR, the signals are

integrated to determine the relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:
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Sample Preparation: As bromoacetaldehyde diethyl acetal is a liquid, a thin film is

prepared. A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr). The

plates are gently pressed together to form a thin, uniform film.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the clean salt plates is collected.

The sample (sandwiched plates) is placed in the spectrometer's sample holder.

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Data Processing: The instrument's software automatically subtracts the background

spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via

direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.

[1][2]

Ionization: Electron Ionization (EI) is a common method for this type of compound.[1] The

sample molecules in the gas phase are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.[1]

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer).

Detection: An electron multiplier or similar detector records the abundance of each ion.
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Data Processing: A mass spectrum is generated, which is a plot of relative ion abundance

versus m/z.

Visualizations
The following diagrams illustrate key workflows related to the synthesis and characterization of

bromoacetaldehyde diethyl acetal.
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Caption: Workflow for the synthesis and spectroscopic characterization of an organic

compound.
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Caption: Synthesis workflow for bromoacetaldehyde diethyl acetal.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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